

A Comprehensive Technical Guide to N,N-Diisopropylethylamine (DIPEA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NIEA**

Cat. No.: **B6234978**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it a versatile reagent for a wide array of chemical transformations, ranging from peptide synthesis to transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the physical and chemical properties of DIPEA, detailed experimental protocols for the determination of its key characteristics, and a discussion of its primary applications in research and development.

Core Physical and Chemical Properties

DIPEA is a colorless to light yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory applications.

Physical Properties of DIPEA

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ N	
Molecular Weight	129.24 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	126.6 - 127 °C	
Melting Point	-46 to -50 °C	
Density	0.742 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.414	
Vapor Pressure	31 mmHg at 37.7 °C	
Flash Point	6 - 12 °C	

Chemical and Safety Properties of DIPEA

Property	Value / Description	Reference(s)
CAS Number	7087-68-5	
pKa of Conjugate Acid	~11	
Solubility in Water	4.01 g/L at 20 °C (sparingly soluble)	
Solubility in Organic Solvents	Soluble in most organic solvents like acetone, dichloromethane, and N-methyl pyrrolidone.	
Stability	Stable under normal conditions, but can form N-oxides upon exposure to light and air over time. It can react violently with strong oxidizing agents, nitrates, and peroxides.	
InChI Key	JGFZNNIVVJXRND-UHFFFAOYSA-N	
SMILES	CCN(C(C)C)C(C)C	

Reactivity and Applications in Organic Synthesis

The utility of DIPEA in organic chemistry stems from its sterically hindered nitrogen atom. The two bulky isopropyl groups and one ethyl group shield the nitrogen's lone pair of electrons, making it a poor nucleophile while maintaining its ability to act as a strong base. This characteristic is crucial in numerous reactions where a non-nucleophilic base is required to prevent unwanted side reactions.

Key Applications:

- Peptide Synthesis: DIPEA is extensively used as a base in solid-phase peptide synthesis (SPPS) to facilitate amide bond formation. It activates the carboxylic acid group of an amino

acid, typically in conjunction with a coupling reagent like HATU or HBTU, and neutralizes the resulting acidic byproducts.

- **Alkylation and Acylation Reactions:** Its non-nucleophilic nature makes it an ideal base for promoting alkylation and acylation reactions, as it does not compete with the primary nucleophile.
- **Transition Metal-Catalyzed Cross-Coupling Reactions:** DIPEA serves as a base in various palladium-catalyzed reactions such as the Heck and Sonogashira couplings.
- **Protecting Group Chemistry:** It is frequently employed in the protection of alcohols as ethers.
- **Swern Oxidation:** In the Swern oxidation, DIPEA is used as the terminal base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of an aldehyde or ketone.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of DIPEA, as well as a standard protocol for its purification.

Determination of Boiling Point

The boiling point of DIPEA can be determined using the Thiele tube method, which is suitable for small sample volumes.

Materials:

- Thiele tube
- Thermometer (0-200 °C range)
- Small test tube
- Capillary tube (sealed at one end)
- DIPEA sample
- Heating oil (e.g., mineral oil)

- Bunsen burner or heating mantle
- Rubber band or wire for attachment

Procedure:

- Add a few drops of DIPEA into the small test tube.
- Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the DIPEA.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Fill the Thiele tube with heating oil to a level just above the side arm.
- Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the DIPEA sample is immersed in the oil.
- Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of DIPEA can be determined gravimetrically using a pycnometer or a graduated cylinder and a balance.

Materials:

- Pycnometer or a 10 mL graduated cylinder

- Analytical balance
- DIPEA sample
- Thermometer

Procedure:

- Carefully clean and dry the pycn
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N,N-Diisopropylethylamine (DIPEA)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6234978#physical-and-chemical-properties-of-dipea\]](https://www.benchchem.com/product/b6234978#physical-and-chemical-properties-of-dipea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com